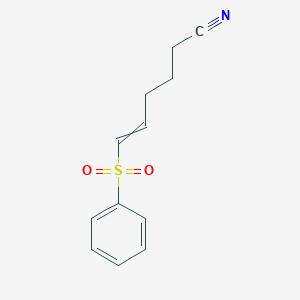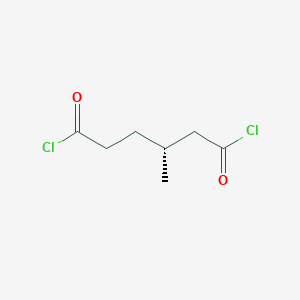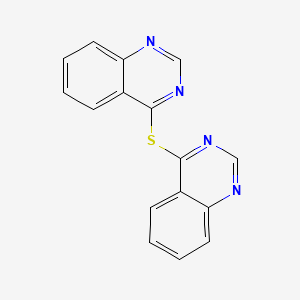![molecular formula C17H14F2S2 B14382234 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane CAS No. 89863-72-9](/img/structure/B14382234.png)
2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a methylidene group, which is further connected to a 1,3-dithiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dithiane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, and tetrahydrofuran. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- 3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Uniqueness
2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
89863-72-9 |
|---|---|
Formule moléculaire |
C17H14F2S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[bis(4-fluorophenyl)methylidene]-1,3-dithiane |
InChI |
InChI=1S/C17H14F2S2/c18-14-6-2-12(3-7-14)16(17-20-10-1-11-21-17)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2 |
Clé InChI |
SOKVHNRGXBDUAO-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)

![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)





